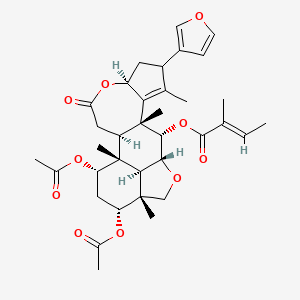

Ohchinolide B

説明

Ohchinolide B (CAS 71902-49-3) is a limonoid triterpenoid isolated primarily from Melia azedarach and related species. Structurally, it belongs to the ohchinolide class of limonoids, characterized by a tetranortriterpenoid skeleton with a fused furanolactone ring system . Its molecular formula is C₃₁H₃₈O₉ (molecular weight: 578.63 g/mol), and it exhibits a melting point of 211–212°C and an optical rotation of [α] = -46.5° (c = 1, CHCl₃) . Ohchinolide B was first isolated and structurally elucidated by Ochi et al. (1979) from Melia azedarach var. japonica . It is recognized for its insecticidal properties, particularly against lepidopteran pests like Spodoptera eridania .

特性

CAS番号 |

71902-49-3 |

|---|---|

分子式 |

C35H44O10 |

分子量 |

624.7 g/mol |

IUPAC名 |

[(1R,2R,6S,11R,12S,13R,16R,17R,19S,20R)-17,19-diacetyloxy-8-(furan-3-yl)-1,9,11,16-tetramethyl-4-oxo-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C35H44O10/c1-9-17(2)32(39)45-31-29-30-33(6,16-41-29)25(42-19(4)36)14-26(43-20(5)37)34(30,7)24-13-27(38)44-23-12-22(21-10-11-40-15-21)18(3)28(23)35(24,31)8/h9-11,15,22-26,29-31H,12-14,16H2,1-8H3/b17-9+/t22?,23-,24+,25+,26-,29+,30-,31+,33+,34-,35+/m0/s1 |

InChIキー |

CSXRQWINVNDPIA-RMFXMXFGSA-N |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C(C(C[C@@H]5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |

正規SMILES |

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |

製品の起源 |

United States |

準備方法

Ohchinolide B is typically isolated from natural sources, specifically the fruit of Melia azedarach. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

化学反応の分析

Ohchinolide B undergoes various chemical reactions, including:

Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically result in the formation of more oxidized derivatives.

Reduction: Reagents such as lithium aluminum hydride can reduce Ohchinolide B to less oxidized forms.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.

科学的研究の応用

Chemistry: Used as a model compound for studying limonoid structures and their reactivity.

Biology: Exhibits insecticidal properties, making it a candidate for natural pest control agents.

Industry: Potential use in developing natural insecticides and anti-cancer agents.

作用機序

The mechanism of action of Ohchinolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression . By suppressing this pathway, Ohchinolide B can exert anti-inflammatory and anti-cancer effects.

類似化合物との比較

Key Observations :

- Ohchinolide B and Nimbolinin B both derive from Melia azedarach but differ in side-chain modifications (Nimbolinin B has additional acetyl groups) .

- Azadiradione, a simpler limonoid from Azadirachta indica, lacks the furanolactone ring present in Ohchinolide B .

- Nimbin and Salannin, also from neem, exhibit higher molecular weights due to additional ester groups .

Bioactivity Comparison

Insecticidal Activity

Key Findings :

- Ohchinolide B demonstrates field efficacy against S. eridania, though specific MIC values are less documented compared to laboratory-tested analogs like Nimbolinin B .

- Toosendanin, a commercial insecticide, outperforms Ohchinolide B in antifeedant activity, highlighting structural optimization needs .

Environmental Behavior

| Compound | Soil Persistence | Mobility in Soil | Reference |

|---|---|---|---|

| Ohchinolide B | Low to moderate | Moderate | |

| Azadiradione | Low to moderate | High | |

| 3-Desacetyl-salannin | Moderate | Low | |

| Nimbin | Moderate | Low |

Key Insights :

- Ohchinolide B exhibits comparable soil persistence to Azadiradione but lower mobility, reducing groundwater contamination risks .

- Nimbin’s low mobility aligns with its higher lipophilicity, contrasting with Ohchinolide B’s balanced profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。